molecular formula C22H24 B14330592 3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene CAS No. 111737-07-6

3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene

Cat. No.: B14330592
CAS No.: 111737-07-6
M. Wt: 288.4 g/mol
InChI Key: ZNHMYTYVSDSISV-UHFFFAOYSA-N
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Description

3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene is a complex organic compound characterized by its multiple double bonds and extensive methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Aldol Condensation: This step involves the reaction of aldehydes with ketones in the presence of a base to form β-hydroxy ketones, which are then dehydrated to form α,β-unsaturated carbonyl compounds.

    Wittig Reaction: This reaction is used to form the double bonds by reacting phosphonium ylides with aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds, forming saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine in the presence of light or a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst

    Substitution: Bromine (Br₂), Chlorine (Cl₂) with UV light or catalysts

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene involves its interaction with specific molecular targets and pathways. The compound’s multiple double bonds and methylidene groups allow it to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6,7,8-Octamethylidenedodeca-1,11-diene
  • 2,3,4,5,6,7,8,9,10-Decamethylidenetrideca-1,12-diene

Uniqueness

3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene is unique due to its specific arrangement of double bonds and methylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

111737-07-6

Molecular Formula

C22H24

Molecular Weight

288.4 g/mol

IUPAC Name

3,4,5,6,7,8,9,10,11-nonamethylidenetrideca-1,12-diene

InChI

InChI=1S/C22H24/c1-12-14(3)16(5)18(7)20(9)22(11)21(10)19(8)17(6)15(4)13-2/h12-13H,1-11H2

InChI Key

ZNHMYTYVSDSISV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C=C

Origin of Product

United States

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